(2S)-2'-甲氧基库拉林酮

描述

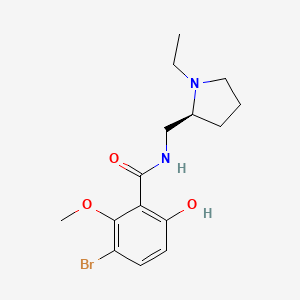

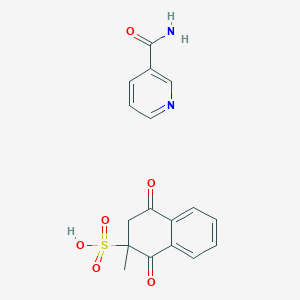

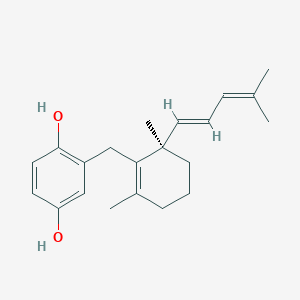

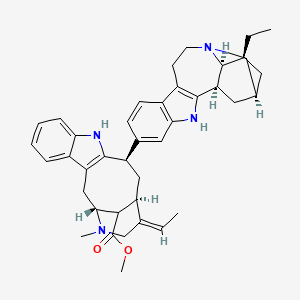

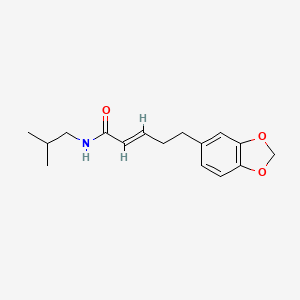

(2S)-2'-methoxykurarinone is a dimethoxyflavanone that is (2S)-(-)-kurarinone in which the hydroxy group at position 2' is replaced by a methoxy group. Isolated from the roots of Sophora flavescens, it exhibits cytotoxicity against human myeloid leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone, a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-(-)-kurarinone.

(2S)-2'-methoxykurarinone is a natural product found in Sophora flavescens with data available.

科学研究应用

(2S)-2'-甲氧基库拉林酮应用的全面分析

(2S)-2'-甲氧基库拉林酮,也称为2'-甲氧基库拉林酮,是一种在科学研究中具有多种潜在应用的化合物。以下是其在不同领域独特应用的详细分析。

抗肿瘤活性

2'-甲氧基库拉林酮:已被证实具有抗肿瘤特性,这意味着它可以抑制肿瘤的生长。 它对人髓系白血病HL-60细胞表现出细胞毒性,使其成为癌症治疗研究的潜在候选药物 .

破骨细胞生成抑制

研究表明,2'-甲氧基库拉林酮抑制破骨细胞生成,即骨吸收过程。它下调RANKL信号通路,而该通路在破骨细胞(负责骨吸收的细胞)的形成中至关重要。 这种应用对开发治疗骨质疏松症等骨骼疾病的药物具有重要意义 .

抗炎特性

该化合物已证明具有抗炎作用,表明它可用于炎症性疾病的研究。 通过调节炎症通路,它可以用于理解和治疗以炎症为特征的疾病 .

解热作用

2'-甲氧基库拉林酮:还表现出解热作用,即降低发烧的能力。 这种特性可以在开发新的退烧药或研究人体体温调节机制方面得到进一步探索 .

抗糖尿病潜力

该化合物在葡萄糖代谢和胰岛素信号通路中的作用表明它可应用于抗糖尿病药物研究。 它调节血糖水平的潜力可能为糖尿病管理带来新的见解 .

在胶原蛋白稳定中的作用

虽然与2'-甲氧基库拉林酮没有直接关系,但它的结构类似物,(2S,3R)-3-羟基哌啶-2-羧酸,在胶原蛋白稳定中发挥作用。 这表明2'-甲氧基库拉林酮可以对其对结缔组织的影响及其在组织工程应用中的潜力进行研究.

抗氧化活性

该化合物的抗氧化特性在氧化应激和衰老的背景下引起了人们的兴趣。 关于2'-甲氧基库拉林酮如何减轻氧化损伤的研究可能有助于开发抗衰老疗法 .

骨骼疾病的治疗应用

鉴于其对破骨细胞生成的影响,2'-甲氧基库拉林酮可以对其在治疗骨骼疾病中的治疗应用进行研究。 它可能在开发旨在增强骨骼健康和恢复的药物中发挥作用 .

属性

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2'-methoxykurarinone on osteoclastogenesis?

A: 2'-methoxykurarinone (MK) inhibits osteoclast differentiation and bone resorption by interfering with RANKL signaling. [] Specifically, MK suppresses the activation of Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways downstream of RANKL activation. [] This ultimately inhibits the formation of mature, bone-resorbing osteoclasts. []

Q2: Does 2'-methoxykurarinone affect the production of RANKL or osteoprotegerin by osteoblasts?

A: Research indicates that MK does not alter the ratio of RANKL to osteoprotegerin produced by osteoblasts in response to osteoclastogenic factors. [] This suggests that its inhibitory effect on osteoclastogenesis is primarily mediated through its action on RANKL signaling pathways within osteoclast precursor cells. []

Q3: What protective effects does 2'-methoxykurarinone exhibit in neuronal cells?

A: Studies show that MK can protect HT22 hippocampal cells against glutamate-induced oxidative stress. [] This protective effect is attributed to its ability to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective properties. []

Q4: How does the structure of 2'-methoxykurarinone relate to its antimalarial activity?

A: While MK itself shows moderate antimalarial activity against Plasmodium falciparum, research suggests that the position of methoxyl groups on the flavanone skeleton plays a crucial role in its potency. [] Further investigations are needed to elucidate the specific structural features responsible for this activity.

Q5: What are the potential applications of 2'-methoxykurarinone in the treatment of diabetic complications?

A: MK exhibits inhibitory activity against aldose reductase (AR), a key enzyme involved in the pathogenesis of diabetic complications. [, ] Additionally, MK has shown the ability to inhibit the formation of advanced glycation end products (AGEs), another contributing factor to diabetic complications. [] These properties suggest that MK holds potential for development as a therapeutic agent for managing diabetic complications.

Q6: What is known about the structure-activity relationship of lavandulyl flavanones like 2'-methoxykurarinone and their glycosidase inhibitory activities?

A: Studies on lavandulylated flavanones, including MK, demonstrate their potential as α-glucosidase and β-amylase inhibitors. [] The presence of the 8-lavandulyl group in the B-ring appears crucial for this inhibitory activity. [] Specifically, kushenol A, lacking a 4'-hydroxy group, shows selective inhibition of α-glucosidase. []

Q7: How does 2'-methoxykurarinone affect cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes?

A: MK has been shown to suppress the expression of CTACK/CCL27 induced by TNF-α and IL-1β in human keratinocytes. [] This suppression occurs through two mechanisms: inhibition of NF-κB activation and induction of HO-1 expression. [] These findings highlight MK’s potential in managing inflammatory skin conditions.

Q8: Is there any evidence suggesting that 2'-methoxykurarinone might have anticancer potential?

A: While not directly addressed in the provided research, MK demonstrates inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). [] PTP1B is a negative regulator of insulin signaling and has been implicated in various cancers. [] Additionally, computational studies suggest that MK exhibits binding interactions similar to known partial agonists of PPARγ, a nuclear receptor with anti-cancer properties. [] Further research is needed to explore the full extent of MK's anticancer potential.

Q9: What is known about the toxicity of 2'-methoxykurarinone?

A: While the provided research focuses primarily on the biological activities of MK, one study mentions that lavandulyl flavanones, including MK, exhibited cytotoxic activity against human myeloid leukemia HL-60 cells. [] Further research is crucial to determine the safety profile and potential toxicity of MK in various biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

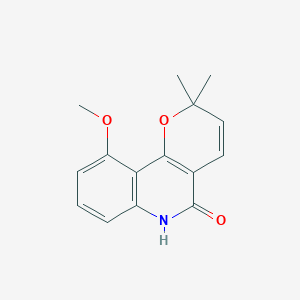

![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)